molecular formula C9H8ClNS B1348429 2-Chloro-4,5-dimethylbenzo[d]thiazole CAS No. 252681-54-2

2-Chloro-4,5-dimethylbenzo[d]thiazole

Cat. No.: B1348429
CAS No.: 252681-54-2
M. Wt: 197.69 g/mol
InChI Key: VYRHPKBFYYWGCH-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethylbenzo[d]thiazole is a synthetic organic compound based on the benzothiazole scaffold, a bicyclic ring system formed by the fusion of benzene and thiazole moieties . The benzothiazole core is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities and presence in several therapeutic agents . The specific 2-chloro substitution on this scaffold is a common synthetic handle, providing a reactive site for further chemical modifications via nucleophilic substitution or metal-catalyzed cross-coupling reactions, making it a valuable building block for constructing more complex molecules for high-throughput screening and drug discovery programs . Researchers are particularly interested in benzothiazole derivatives for their significant biological activities. These compounds have demonstrated a wide spectrum of pharmacological properties in scientific studies, including antimicrobial (antibacterial and antifungal) , antitumor , anti-inflammatory , and analgesic effects . Furthermore, the benzothiazole nucleus has shown considerable promise in central nervous system (CNS) drug discovery, with research reporting antidepressant-like activities in animal models such as the tail suspension and forced swimming tests . The mechanism of action for benzothiazole derivatives is not universal and is highly dependent on the specific final compound's structure and target. Some derivatives have been identified as serotonin receptor ligands or serotonin transporter binders, suggesting a potential mechanism for CNS activity , while others may act through different pathways. As a chemical intermediate, this compound is For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not approved for use in humans, animals, or for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,5-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRHPKBFYYWGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365961
Record name 2-Chloro-4,5-dimethylbenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252681-54-2
Record name 2-Chloro-4,5-dimethylbenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 4,5 Dimethylbenzo D Thiazole and Analogues

Established Synthetic Pathways for Benzothiazole (B30560) Ring Formation

The construction of the benzothiazole ring is a well-explored area of organic synthesis, with several reliable methods available. These pathways typically involve the formation of the crucial C-S and C=N bonds that define the thiazole (B1198619) portion of the fused ring system.

Cyclization Reactions Involving 2-Aminobenzenethiols and Carbonyl Compounds or Derivatives

A cornerstone in benzothiazole synthesis is the condensation reaction between 2-aminobenzenethiols and various carbonyl compounds or their derivatives. This approach offers a versatile and direct route to a wide range of 2-substituted benzothiazoles. The reaction generally proceeds by the initial formation of a Schiff base between the amino group of the 2-aminobenzenethiol and the carbonyl compound, followed by an intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic benzothiazole ring.

Commonly employed carbonyl-containing reactants include aldehydes, ketones, carboxylic acids, and acyl chlorides. For instance, the reaction of 2-aminobenzenethiol with aldehydes or ketones can be facilitated by various catalysts and reaction conditions to yield 2-substituted benzothiazoles. Similarly, condensation with carboxylic acids, often promoted by dehydrating agents like polyphosphoric acid, provides another effective route.

A summary of typical reaction partners for 2-aminobenzenethiol in benzothiazole synthesis is presented below:

Reactant ClassResulting 2-Substituent
AldehydesAlkyl or Aryl
KetonesAlkyl or Aryl
Carboxylic AcidsAlkyl or Aryl
Acyl ChloridesAlkyl or Aryl
Carbon DisulfideThiol (Mercapto)

Palladium-Catalyzed/Copper-Assisted C-H Functionalization and Intramolecular C-S Bond Formation

Modern synthetic methodologies have introduced transition metal-catalyzed reactions as powerful tools for benzothiazole synthesis. Palladium-catalyzed and copper-assisted C-H functionalization followed by intramolecular C-S bond formation represents a significant advancement. These methods often start from readily available anilides or thioanilides and proceed through a direct activation of a C-H bond on the aromatic ring, leading to the formation of the benzothiazole nucleus.

This approach is advantageous as it can circumvent the need for pre-functionalized starting materials, such as 2-aminobenzenethiols, offering a more atom-economical and efficient pathway. The catalytic cycle typically involves the coordination of the metal to the substrate, followed by C-H activation and subsequent reductive elimination to form the C-S bond and regenerate the catalyst.

Cyclization of Thioanilides and Related Precursors

The intramolecular cyclization of thioanilides is another well-established route to benzothiazoles. Thioanilides, which can be prepared from the corresponding anilines and a thionating agent, undergo cyclization under various conditions to form the benzothiazole ring. This cyclization can be promoted by oxidizing agents or through photoredox catalysis. These methods often involve the formation of a radical intermediate which then undergoes cyclization.

Targeted Synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole through Specific Halogenation and Alkylation Strategies

The synthesis of the specifically substituted this compound requires a more tailored approach, either by functionalizing a pre-formed benzothiazole nucleus or by constructing the ring from precursors that already contain the desired substituents.

Direct Halogenation and Alkylation Approaches on the Benzothiazole Nucleus

One potential strategy for the synthesis of this compound is the direct functionalization of a pre-existing benzothiazole core. This could involve the direct chlorination of 4,5-dimethylbenzothiazole at the 2-position. However, direct halogenation of the benzothiazole ring can sometimes lead to a mixture of products, and the regioselectivity can be influenced by the existing substituents and the reaction conditions.

Alternatively, one could envision the direct alkylation of a 2-chlorobenzothiazole (B146242) with appropriate methylating agents. However, achieving the specific 4,5-dimethyl substitution pattern through direct alkylation of the benzene (B151609) portion of the benzothiazole ring is challenging due to the directing effects of the fused thiazole ring and the potential for multiple alkylations.

A more common and reliable method for introducing a chloro group at the 2-position is through the conversion of a 2-mercaptobenzothiazole (B37678) precursor. The 2-mercapto group can be readily converted to a 2-chloro substituent using various chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂).

Table of Chlorinating Agents for 2-Mercaptobenzothiazoles:

Chlorinating AgentFormula
Sulfuryl ChlorideSO₂Cl₂
Thionyl ChlorideSOCl₂
Phosphorus PentachloridePCl₅

Synthesis from Precursors with Pre-existing Substituents

A more regioselective and often preferred strategy for the synthesis of this compound involves the use of starting materials that already possess the dimethyl substitution pattern on the benzene ring. A logical precursor for this approach is 3,4-dimethylaniline (B50824).

The synthesis can proceed through the following general steps:

Thiocyanation and Cyclization: 3,4-dimethylaniline can be reacted with a thiocyanate (B1210189) source, such as potassium thiocyanate (KSCN), in the presence of an oxidizing agent like bromine. This reaction typically leads to the formation of an intermediate thiourea (B124793), which then undergoes intramolecular cyclization to yield 4,5-dimethyl-2-aminobenzothiazole.

Conversion to 2-Chlorobenzothiazole: The resulting 4,5-dimethyl-2-aminobenzothiazole can then be converted to the target this compound. A common method for this transformation is the Sandmeyer reaction. wikipedia.orgnih.govmasterorganicchemistry.comorganic-chemistry.org This reaction involves the diazotization of the 2-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment of the diazonium salt with a copper(I) chloride solution facilitates the replacement of the diazonium group with a chlorine atom.

An alternative route from a substituted precursor involves the synthesis of 4,5-dimethyl-2-mercaptobenzothiazole. This can be achieved by reacting 2-amino-3,4-dimethylbenzenethiol (if available) with carbon disulfide. The resulting 4,5-dimethyl-2-mercaptobenzothiazole can then be chlorinated at the 2-position as described in the previous section.

This precursor-based approach offers greater control over the final substitution pattern and is generally a more reliable method for obtaining the desired isomer, this compound.

Advanced Synthetic Techniques and Green Chemistry Approaches in Benzothiazole Synthesis

Modern synthetic strategies for benzothiazole derivatives increasingly incorporate principles of green chemistry to create processes that are not only efficient but also environmentally sustainable. bohrium.com These approaches focus on reducing the use of hazardous materials, minimizing energy consumption, and designing reactions with high atom economy. nih.gov Techniques such as microwave-assisted synthesis, one-pot multicomponent reactions, and catalyst-free protocols have emerged as powerful tools for the eco-friendly production of these valuable heterocyclic compounds. bohrium.comnih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a transformative technique in the preparation of heterocyclic compounds, including benzothiazole derivatives. scielo.brresearchgate.net This method utilizes microwave irradiation to rapidly heat reaction mixtures, leading to a significant reduction in reaction times compared to conventional heating methods—often from hours to mere minutes. scielo.brresearchgate.net The efficiency of microwave heating can also lead to higher product yields and improved purity by minimizing the formation of side products. nih.gov

One of the key advantages of microwave-assisted synthesis is its compatibility with green chemistry principles. scielo.br Many protocols have been developed under solvent-free conditions, which eliminates the need for volatile and often toxic organic solvents, thereby reducing chemical waste. mdpi.comijcps.org For instance, the condensation of 2-aminothiophenols with aldehydes or carboxylic acids can be effectively carried out without a solvent, providing 2-substituted benzothiazoles in excellent yields. mdpi.comijcps.org The combination of microwave irradiation with multicomponent reactions further enhances the efficiency and environmental friendliness of benzothiazole synthesis. nih.govresearchgate.net

Research has demonstrated the superiority of microwave-assisted methods over conventional heating for the synthesis of various benzothiazole analogues. scielo.br For example, in the synthesis of certain hydroxy-substituted phenyl benzothiazoles, the microwave method drastically reduced the reaction time while improving the yield. scielo.br Similarly, the cyclization of ortho-haloanilines with potassium O-ethyl dithiocarbonate to form 2-mercaptobenzothiazoles shows significantly higher yields in a shorter time under microwave irradiation compared to traditional heating. researchgate.net

ReactantsMethodReaction TimeYield (%)Reference
2-Aminothiophenol (B119425), 4-HydroxybenzaldehydeConventional5 hours78 scielo.br
2-Aminothiophenol, 4-HydroxybenzaldehydeMicrowave4 minutes90 scielo.br
2-Aminothiophenol, 2,4-DihydroxybenzaldehydeConventional4 hours80 scielo.br
2-Aminothiophenol, 2,4-DihydroxybenzaldehydeMicrowave3 minutes92 scielo.br
2-Chloroaniline, Potassium O-ethyl dithiocarbonateConventional24 hours30 researchgate.net
2-Chloroaniline, Potassium O-ethyl dithiocarbonateMicrowave20 minutes99 researchgate.net
2-Aminothiophenols, Aldehydes (PIFA promoted)Microwave2-5 minutes82-96 ias.ac.in

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like benzothiazoles from simple starting materials in a single step. nih.govresearchgate.net These reactions are prized in green chemistry because they reduce the number of synthetic steps, minimize waste by incorporating most or all atoms of the reactants into the final product, and simplify purification procedures. researchgate.net The convergence of multiple reactants in a single vessel avoids the isolation of intermediates, saving time, energy, and resources.

Various MCRs have been developed for the synthesis of the benzothiazole scaffold. A common approach is the three-component reaction involving a 2-aminothiophenol, an aldehyde, and a third component, which can vary to introduce diversity at the 2-position of the benzothiazole ring. nih.gov For example, an effective three-component reaction of 2-iodoaniline, an aldehyde, and thiourea has been developed using a recoverable ferromagnetic catalyst in water, highlighting the eco-friendly nature of this methodology. nih.gov

The versatility of MCRs allows for the creation of diverse libraries of benzothiazole derivatives for various applications. researchgate.net By systematically varying the starting components, chemists can rapidly access a wide range of substituted analogues. The integration of MCRs with other green techniques, such as the use of microwave irradiation or ultrasound and environmentally benign solvents, further enhances their appeal. nih.govkjscollege.com These combined strategies offer powerful and sustainable pathways for constructing functionalized benzothiazole systems. nih.gov

Reaction TypeReactantsConditionsYield (%)Reference
Three-component2-Iodoaniline, Aryl aldehydes, ThioureaCu(0)–Fe3O4@SiO2/NH2cel, WaterGood nih.gov
Three-componentHaloanilines, Arylacetic acids, SulfurCopper acetate (B1210297) catalystGood to Excellent nih.gov
One-pot2-Aminothiophenol, Acid chlorides/anhydridesKF·Al2O3 catalyst, Solvent-freeHigh nih.gov
One-pot2-Aminothiophenol, AldehydesPIFA, Microwave82-96 ias.ac.in
Three-component2-Aminobenzothiazole (B30445), Aldehyde, Active methylene (B1212753) compoundMicrowave, Ethanol (B145695)High researchgate.net

Catalyst-Free and Environmentally Conscious Methodologies

In pursuit of greener synthetic routes, significant efforts have been directed towards developing catalyst-free methods for benzothiazole synthesis. These approaches are highly desirable as they eliminate the need for, and subsequent removal of, often toxic and expensive metal or acid catalysts. bohrium.comresearchgate.net This not only simplifies the work-up process but also prevents contamination of the final product with catalyst residues.

Many catalyst-free syntheses of benzothiazoles are achieved through the condensation of 2-aminothiophenols with various carbonyl compounds. bohrium.com A notable example is the reaction between 2-aminothiophenol and aldehydes, which can proceed at room temperature in a sustainable solvent like ethanol to produce 2-substituted benzothiazoles in nearly quantitative yields. bohrium.com The advantages of such a procedure include high atom economy, the absence of toxic waste, and energetically favorable conditions. bohrium.com Solvent-free reactions, where the neat reactants are heated together, also represent a powerful catalyst-free strategy, further enhancing the environmental credentials of the synthesis. ijcps.org

The use of water as a reaction medium is another cornerstone of environmentally conscious methodologies. researchgate.netrsc.org A catalyst-free synthesis of 2-substituted benzothiazoles has been reported by reacting 2-aminothiophenol with peptidylbenzotriazolides in water under microwave heating, achieving excellent yields. researchgate.net This method is particularly attractive as it avoids organic solvents and auxiliary reagents. researchgate.net Such catalyst- and solvent-free approaches, or those using benign solvents like water, represent a significant advancement in the sustainable synthesis of benzothiazole derivatives. ijcps.orgrsc.org

ReactantsConditionsYield (%)Reference
2-Aminothiophenols, AldehydesEthanol, Room TemperatureNearly Quantitative bohrium.com
2-Aminothiophenol, Carboxylic acidsNeat, 150°C, 30 minExcellent ijcps.org
2-Aminothiophenol, PeptidylbenzotriazolidesWater, Microwave (50W), 70°C, 1 hourGood to Excellent researchgate.net
2-Iodoaniline, DithiocarbamateCatalyst-freeUp to 93% nih.gov
2-Aminothiophenols, Tetramethylthiuram disulfideWaterExcellent rsc.org

Chemical Reactivity and Transformations of 2 Chloro 4,5 Dimethylbenzo D Thiazole

Nucleophilic Substitution Reactions at the C-2 Position of the Benzothiazole (B30560) Ring

The C-2 position of the benzothiazole ring is highly susceptible to nucleophilic attack, primarily due to the electron-withdrawing nature of the adjacent nitrogen atom and the good leaving group potential of the chloro substituent.

The chlorine atom at the C-2 position of the 2-chlorobenzothiazole (B146242) core is activated towards nucleophilic substitution. This reactivity is a cornerstone for the synthesis of a wide array of 2-substituted benzothiazole derivatives. The reaction proceeds through a nucleophilic addition-elimination mechanism, where a nucleophile attacks the electrophilic C-2 carbon, forming a tetrahedral intermediate, which then collapses by expelling the chloride ion.

The presence of the 4,5-dimethyl groups on the benzenoid ring can subtly influence this reactivity through electronic effects. Methyl groups are weakly electron-donating, which might slightly decrease the electrophilicity of the C-2 carbon compared to an unsubstituted benzothiazole. However, this effect is generally not significant enough to impede the substitution reactions, and the chloro group remains a highly effective leaving group. Reactions with various N-nucleophiles, such as amines and azoles, and S-nucleophiles, like thiols, readily occur, often under mild conditions. researchgate.netnih.gov

The activated nature of the C-2 chloro group allows for extensive derivatization, providing access to diverse chemical libraries based on the 4,5-dimethylbenzo[d]thiazole scaffold.

Reaction with N-Nucleophiles: A primary derivatization strategy involves the reaction with amines to form 2-aminobenzothiazole (B30445) derivatives. researchgate.netnih.gov This reaction is typically carried out by heating 2-chloro-4,5-dimethylbenzo[d]thiazole with a primary or secondary amine, often in a polar solvent and sometimes in the presence of a base to neutralize the HCl generated. This method is fundamental for synthesizing compounds with potential biological activities. nih.govderpharmachemica.comsemanticscholar.org For instance, reactions with various secondary amines can be performed to produce a range of N-substituted 2-aminobenzothiazole derivatives. nih.gov

Reaction with S-Nucleophiles: Similarly, reaction with thiols or their corresponding thiolates leads to the formation of 2-(thioether)benzothiazoles. These reactions are generally efficient and demonstrate the high susceptibility of the C-2 position to attack by soft nucleophiles like sulfur. This strategy is employed to introduce a variety of alkylthio or arylthio groups onto the benzothiazole core. nih.gov

Below is an interactive data table summarizing typical nucleophilic substitution reactions.

Nucleophile CategoryExample NucleophileProduct TypeGeneral Conditions
N-NucleophilesPrimary/Secondary Amines2-Amino-4,5-dimethylbenzo[d]thiazoleHeating in a polar solvent (e.g., Ethanol)
N-NucleophilesAzoles (e.g., Imidazole)2-(Azolyl)-4,5-dimethylbenzo[d]thiazoleBase catalysis, elevated temperatures
S-NucleophilesThiols (R-SH)2-(Alkyl/Arylthio)-4,5-dimethylbenzo[d]thiazoleBase (e.g., NaH, K2CO3) in a polar aprotic solvent
O-NucleophilesAlcohols/Phenols2-(Alkoxy/Aryloxy)-4,5-dimethylbenzo[d]thiazoleStrong base (e.g., NaH) to form alkoxide/phenoxide

Electrophilic Aromatic Substitution on the Benzenoid Moiety

The benzothiazole ring system is generally considered electron-deficient, which deactivates the fused benzene (B151609) ring towards electrophilic aromatic substitution (SEAr). udayton.edu However, the presence of the two electron-donating methyl groups at the C-4 and C-5 positions counteracts this deactivation to some extent and directs incoming electrophiles. The directing influence of the substituents needs to be considered:

Methyl groups (C-4, C-5): Activating and ortho, para-directing.

Thiazole (B1198619) moiety (fused at C-4, C-7a): Deactivating and meta-directing relative to the point of fusion.

Considering these effects, the most likely positions for electrophilic attack are C-7 and C-6. The C-7 position is ortho to the C-4 methyl group and meta to the C-5 methyl group. The C-6 position is ortho to the C-5 methyl group and para to the C-4 methyl group. The precise outcome of reactions like nitration, halogenation, or sulfonation would depend on the specific reaction conditions and the nature of the electrophile. Direct electrophilic substitution on the thiazole ring itself is generally difficult. udayton.eduresearchgate.net

Transformations Involving the Methyl Substituents

The methyl groups at the C-4 and C-5 positions are attached to an aromatic ring and can undergo reactions typical of benzylic positions. While specific studies on this compound are not prevalent, general reactions for such groups include:

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl groups to carboxylic acids. Selective oxidation of one methyl group over the other would be challenging.

Free-Radical Halogenation: Under UV light or with a radical initiator, reagents like N-bromosuccinimide (NBS) can introduce a halogen atom (typically bromine) onto the methyl group, forming a halomethyl derivative. These resulting benzylic halides are valuable synthetic intermediates, susceptible to further nucleophilic substitution.

Ring-Opening and Ring-Closing Reactions of Benzothiazole Derivatives

The synthesis of the benzothiazole core itself is a key transformation. The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole ring, which involves the condensation of α-haloketones with thioamides. derpharmachemica.comorganic-chemistry.org Variations of this and other cyclization strategies are central to forming substituted benzothiazoles.

While the benzothiazole ring is relatively stable, it can undergo ring-opening reactions under certain harsh conditions. For example, reductive cleavage with strong reducing agents or oxidative cleavage can break the C-S or other bonds within the heterocyclic ring. More relevant are synthetic protocols that build the fused ring system, such as the intramolecular cyclization of appropriately substituted o-aminothiophenol derivatives. nih.gov For instance, a synthetic route might involve the reaction of a 3,4-dimethyl-2-aminothiophenol precursor with a suitable one-carbon electrophile to close the thiazole ring.

Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

The C-2 chloro substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds with high efficiency and selectivity. sioc-journal.cnresearchgate.netdigitellinc.com

Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is a powerful tool for creating a carbon-carbon bond by coupling the 2-chlorobenzothiazole with an organoboron reagent (e.g., an arylboronic acid or ester). nih.gov The reaction is catalyzed by a palladium complex and requires a base. This method allows for the introduction of various aryl or vinyl substituents at the C-2 position, significantly expanding the molecular complexity. researchgate.netiaea.org

Buchwald-Hartwig Amination (C-N Bond Formation): For the formation of C-N bonds, the Buchwald-Hartwig amination is a key methodology. nih.gov This palladium-catalyzed reaction couples the this compound with a wide range of primary or secondary amines. It offers a more versatile and often milder alternative to traditional nucleophilic substitution for synthesizing 2-aminobenzothiazole derivatives, especially with less nucleophilic amines. tcichemicals.com

C-S Cross-Coupling: Palladium- or copper-catalyzed reactions can also be used to form C-S bonds by coupling the 2-chlorobenzothiazole with thiols. These methods provide an alternative to the standard nucleophilic substitution and can be advantageous for coupling with less reactive thiols or when milder conditions are required. rsc.org

The table below summarizes key cross-coupling reactions.

Reaction NameBond FormedCoupling PartnerCatalyst/Ligand System
Suzuki-Miyaura CouplingC-CAryl/Vinyl Boronic AcidPd(PPh₃)₄, Pd(OAc)₂/SPhos
Buchwald-Hartwig AminationC-NPrimary/Secondary AminePd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP
C-S Cross-CouplingC-SThiolCuI, Pd(dba)₂/Xantphos

Advanced Spectroscopic Characterization of 2 Chloro 4,5 Dimethylbenzo D Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-Chloro-4,5-dimethylbenzo[d]thiazole and its analogs. mdpi.com One- and two-dimensional NMR experiments provide precise information about the molecular framework, including the number and environment of protons and carbons. bohrium.com

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For a compound like this compound, distinct signals are expected for the aromatic protons and the methyl group protons. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0–8.0 ppm), with their specific chemical shifts and coupling patterns being influenced by the positions of the methyl groups and the fused thiazole (B1198619) ring. arabjchem.org The two methyl groups (at positions 4 and 5) would likely appear as sharp singlet signals in the upfield region (δ 2.2–2.7 ppm). nih.gov The integration of these signals confirms the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound would show distinct signals for the carbon atoms of the benzothiazole (B30560) core and the methyl groups. The C2 carbon, bonded to both nitrogen and chlorine, is expected to be significantly downfield. Aromatic carbons typically resonate in the δ 110–155 ppm range, while the methyl carbons appear much further upfield (δ 15-25 ppm). researchgate.netmdpi.com

2D NMR: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the assignment of ¹H and ¹³C signals and establishing the connectivity of the entire molecule. bohrium.com HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is vital for piecing together the molecular structure, especially in complex derivatives. bohrium.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Benzothiazole Derivatives.
Compound Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Methyl-substituted benzothiazoleAromatic H: 7.02-7.83; Methyl H: 2.32-2.45Aromatic C: 118.20-150.81; C=N: ~166.0; Methyl C: 18.55-21.50 arabjchem.orgresearchgate.net
Phenyl-substituted benzothiazoleAromatic H: 7.21-8.24Aromatic C: 121.3-153.49; C=N: ~161.2 rsc.org
Amino-substituted benzothiazoleAromatic H: 6.77-7.66; NH: ~8.40Aromatic C: 115.79-152.64; C=N: ~166.9 arabjchem.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns. researchgate.net For benzothiazole derivatives, Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly employed. acs.orguni.lu

ESI-MS: ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, allowing for the straightforward determination of the molecular weight. biointerfaceresearch.comnih.gov This method is particularly useful for confirming the successful synthesis of the target compound.

HRMS: High-Resolution Mass Spectrometry provides highly accurate mass measurements (typically within 5 ppm), which allows for the determination of the elemental formula of the parent ion and its fragments. acs.orgnih.gov This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thus providing an extra layer of confirmation for the proposed structure.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. nih.gov The fragmentation pathways of benzothiazole derivatives often involve cleavage of the thiazole ring or loss of substituents from the benzene ring. researchgate.net For this compound, characteristic fragments could arise from the loss of a chlorine atom, a methyl radical, or through more complex ring-opening mechanisms. Analyzing these fragments helps to confirm the core structure and the location of substituents.

Table 2: Typical Mass Spectrometry Data for Benzothiazole Derivatives.
TechniqueInformation ObtainedTypical Observation for BenzothiazolesReference
ESI-MSMolecular WeightIntense molecular ion peak [M+H]⁺ or [M]⁺ nih.govresearchgate.net
HRMSElemental FormulaAccurate mass measurement confirming C, H, N, S, Cl composition acs.orgmdpi.com
MS/MSStructural FragmentationLoss of substituents (e.g., Cl, CH₃), cleavage of the thiazole ring researchgate.netnih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The vibrational frequencies of specific bonds in this compound and its derivatives provide a characteristic "fingerprint" of the molecule.

The FT-IR spectrum of a benzothiazole derivative will exhibit several characteristic absorption bands:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹. researchgate.net

C=N Stretching: The imine bond within the thiazole ring gives rise to a strong absorption in the 1640–1550 cm⁻¹ range. arabjchem.orgresearchgate.net

Aromatic C=C Stretching: Multiple bands are observed in the 1600–1450 cm⁻¹ region, characteristic of the benzene ring.

C-N Stretching: This vibration is typically found in the 1382–1266 cm⁻¹ region. researchgate.net

C-S Stretching: The carbon-sulfur bond vibration within the thiazole ring is generally weaker and appears in the 800–600 cm⁻¹ range.

C-Cl Stretching: The presence of the chlorine atom at the C2 position would be indicated by a stretching vibration typically found in the 850-550 cm⁻¹ range.

These characteristic peaks can confirm the presence of the benzothiazole core and specific substituents.

Table 3: Characteristic FT-IR Absorption Frequencies for Benzothiazole Derivatives.
Vibrational ModeTypical Frequency Range (cm⁻¹)Reference
Aromatic C-H Stretch3100 - 3000 researchgate.net
C=N Stretch (Thiazole Ring)1640 - 1550 researchgate.net
Aromatic C=C Stretch1600 - 1450 nih.gov
C-N Stretch1382 - 1266 researchgate.net
C-Cl Stretch850 - 550 researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic properties of molecules. mdpi.com Benzothiazole derivatives are known to be highly fluorescent and their photophysical properties are of significant interest. nih.govresearchgate.net

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals (e.g., π → π*). mdpi.com The absorption spectrum provides information about the extent of the conjugated π-system. The position of the maximum absorption wavelength (λ_max) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. Substituents on the benzothiazole core can significantly shift the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. bohrium.com

Fluorescence Spectroscopy: Upon absorbing light, fluorescent molecules can relax to the ground state by emitting light at a longer wavelength. mdpi.com The fluorescence emission spectrum is a key characteristic of luminescent compounds like many benzothiazole derivatives. Important parameters include the emission maximum (λ_em), the Stokes shift (the difference between λ_max of absorption and emission), and the fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process. researchgate.net These properties are often sensitive to the solvent environment and molecular structure, making them useful for various applications. nih.gov Some derivatives exhibit unique photophysical processes like Excited-State Intramolecular Proton Transfer (ESIPT), which results in an unusually large Stokes shift. rsc.org

Table 4: Representative Photophysical Data for Benzothiazole Derivatives.
PropertyDescriptionRelevance to BenzothiazolesReference
λabs (nm)Wavelength of maximum UV-Vis absorptionIndicates electronic transitions within the conjugated system nih.govnih.gov
λem (nm)Wavelength of maximum fluorescence emissionCharacterizes the emissive properties of the molecule mdpi.commdpi.com
Stokes Shift (nm)Difference between λem and λabsOften large in benzothiazole derivatives, especially those undergoing ESIPT nih.govrsc.org
Quantum Yield (ΦF)Efficiency of the fluorescence processHighly variable depending on structure and environment bohrium.comresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species and Transition Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons. While this compound itself is a diamagnetic molecule (no unpaired electrons) and thus ESR-silent, this technique is crucial for studying its paramagnetic derivatives, such as radical ions or, more commonly, complexes with transition metals. biointerfaceresearch.com

When benzothiazole derivatives act as ligands to coordinate with paramagnetic metal ions (e.g., Cu(II), Ru(III), Fe(III)), ESR spectroscopy can provide valuable information about the metal center's electronic structure and its coordination environment. biointerfaceresearch.comrsc.org The ESR spectrum yields parameters such as the g-factor and hyperfine coupling constants. The g-values are indicative of the electronic environment around the unpaired electron. For instance, in copper(II) complexes, the g-values can help determine the geometry of the complex (e.g., tetrahedral vs. square planar) and the nature of the metal-ligand bonding (ionic vs. covalent). researchgate.net

Table 5: Application of ESR Spectroscopy to Benzothiazole Complexes.
Analyte TypeInformation from ESRExample ParametersReference
Ru(III) ComplexesSpin state and geometryIsotropic g-value consistent with a low spin d⁵ system biointerfaceresearch.com
Cu(II) ComplexesGeometry and nature of bondingg|| and g values distinguish geometry and covalency researchgate.net

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis provides an empirical formula for the compound, which can be compared with the theoretical formula to assess its purity and confirm its identity. researchgate.net

For a newly synthesized batch of this compound (C₉H₈ClNS), the experimentally determined percentages of C, H, N, and S must agree with the calculated theoretical values. A close correlation (typically within ±0.4%) between the found and calculated values is considered strong evidence for the compound's purity and correct elemental composition. arabjchem.org This technique is a standard and essential component of the characterization data reported for newly synthesized organic compounds. researchgate.net

Table 6: Example of Elemental Analysis Data Comparison.
ElementTheoretical % for C₉H₁₇ClN₂O₂SFound % (Example)Reference
C59.9159.91 arabjchem.org
H4.754.75 arabjchem.org
N7.767.76 arabjchem.org
S8.898.89 arabjchem.org

Computational and Theoretical Studies on 2 Chloro 4,5 Dimethylbenzo D Thiazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 2-chloro-4,5-dimethylbenzo[d]thiazole. These methods provide insights into the electronic structure, which is fundamental to understanding a molecule's reactivity and spectroscopic behavior.

For benzothiazole (B30560) derivatives, DFT calculations are commonly employed to determine optimized molecular geometry, including bond lengths and angles. mdpi.comresearchgate.net Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies. mdpi.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net For a series of studied benzothiazoles, the HOMO-LUMO energy gap was found to be in the range of 4.46–4.73 eV. mdpi.com

These calculations can also predict various reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and softness, which further characterize the molecule's chemical behavior. mdpi.com Moreover, DFT is utilized to predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands. mdpi.com Similarly, 1H and 13C NMR chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often showing good agreement with experimental data. mdpi.com

Table 1: Representative Quantum Chemical Parameters Calculated for Substituted Benzothiazoles

ParameterDescriptionTypical Calculated Values for Benzothiazole Derivatives
EHOMO Energy of the Highest Occupied Molecular OrbitalVaries with substitution
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalVaries with substitution
ΔE (HOMO-LUMO Gap) Energy difference between LUMO and HOMO4.46–4.73 eV mdpi.com
Dipole Moment (µ) Measure of the molecule's overall polarityVaries with substitution
Chemical Hardness (η) Resistance to change in electron distributionVaries with substitution
Chemical Softness (S) Reciprocal of chemical hardnessVaries with substitution

Note: The values presented are illustrative for the benzothiazole class of compounds and are not specific to this compound.

Molecular Modeling and Docking Simulations for Elucidating Ligand-Target Interactions

Molecular modeling and docking simulations are indispensable computational techniques in drug discovery and medicinal chemistry to explore the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. biointerfaceresearch.com These methods predict the preferred binding orientation and affinity of the ligand within the active site of the target. mdpi.com

The process involves generating a 3D model of the ligand and docking it into the known crystal structure of the biological target. The simulation then calculates the binding energy, often expressed as a docking score, which estimates the strength of the interaction. Lower binding energies generally indicate a more favorable interaction. For various benzothiazole derivatives, docking studies have been performed against targets like the penicillin-binding protein (PBP4) of E. coli and S. aureus, and the p56lck enzyme, which is implicated in cancer. biointerfaceresearch.comnih.gov

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. For instance, docking studies on benzothiazole-thiazole hybrids as potential p56lck inhibitors have provided insights into their binding patterns within the hinge region and allosteric sites of the enzyme. biointerfaceresearch.com

Reaction Mechanism Elucidation Using Computational Chemistry

Computational chemistry offers a powerful lens through which the mechanisms of chemical reactions can be scrutinized at a molecular level. For a compound like this compound, theoretical methods can be used to map out the potential energy surface of its formation or subsequent reactions. This involves identifying transition states, intermediates, and calculating the activation energies associated with different reaction pathways.

While specific studies on the reaction mechanism of this compound were not found, the general approach for related heterocyclic systems involves using DFT to model the geometries of reactants, products, and transition states. For example, in the synthesis of 2-substituted benzothiazoles, which often involves the condensation of 2-aminothiophenols with various electrophiles, computational methods could clarify the step-by-step process, including bond formation and breaking, and identify the rate-determining step. mdpi.com Such studies provide valuable insights that can help in optimizing reaction conditions to improve yields and selectivity.

Prediction of Molecular Properties and Conformational Analysis

In addition to electronic properties, computational methods are widely used to predict a range of other molecular properties and to perform conformational analysis. For this compound, these studies would provide a deeper understanding of its three-dimensional structure and physicochemical characteristics.

Conformational analysis involves identifying the most stable spatial arrangements of a molecule (conformers) by systematically rotating its rotatable bonds and calculating the corresponding energy. mdpi.com For benzothiazole derivatives with substituents that allow for rotational freedom, this analysis can identify the lowest energy conformers, which are the most likely to be populated at room temperature. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is another computational approach that relates the structural or physicochemical properties of a series of compounds to their biological activity. mdpi.com Although no specific QSAR studies on this compound were identified, such models for other benzothiazole derivatives have been developed to understand how factors like atomic mass distribution, polarizability, and van der Waals volume influence their antiproliferative activity. mdpi.comnih.gov These models can be predictive, aiding in the design of new derivatives with potentially enhanced biological effects.

Coordination Chemistry and Ligand Applications of 2 Chloro 4,5 Dimethylbenzo D Thiazole Derivatives

Design and Synthesis of Metal Ligands Incorporating the 2-Chloro-4,5-dimethylbenzo[d]thiazole Scaffold

The design of metal ligands derived from this compound often involves the strategic modification of the 2-chloro position. This reactive site allows for the introduction of various coordinating groups through nucleophilic substitution reactions. The inherent electronic properties of the benzothiazole (B30560) ring, influenced by the electron-donating methyl groups at the 4 and 5 positions, can be further tuned by the choice of substituent at the 2-position. This targeted approach enables the synthesis of a wide array of ligands with tailored steric and electronic characteristics, suitable for complexing with a variety of metal ions.

Common synthetic strategies involve the reaction of this compound with amines, thiols, or other nucleophiles to create bidentate or polydentate ligands. For instance, reaction with amino-functionalized molecules can yield Schiff base ligands upon subsequent condensation with aldehydes or ketones. These ligands offer multiple coordination sites, enhancing the stability of the resulting metal complexes. The synthesis of such ligands is typically carried out in alcoholic media, often under reflux conditions, to facilitate the substitution and condensation reactions.

Chelation Modes and Donor Atom Preferences (Nitrogen, Sulfur, Halogen)

Ligands derived from the this compound scaffold exhibit a range of chelation modes, primarily dictated by the nature of the donor atoms introduced at the 2-position and the inherent coordinating ability of the benzothiazole ring itself. The thiazole (B1198619) nitrogen atom is a primary and highly preferred coordination site due to its sp2 hybridization and lone pair of electrons.

When the 2-chloro substituent is replaced by a group containing additional donor atoms, such as nitrogen or sulfur, multidentate chelation becomes possible. For example, in Schiff base ligands derived from 2-amino-4,5-dimethylbenzothiazole, both the thiazole nitrogen and the imine nitrogen can coordinate to a metal center, forming a stable five- or six-membered chelate ring. The sulfur atom within the thiazole ring can also participate in coordination, although this is less common and often observed in complexes with soft metal ions. The original chloro group at the 2-position can, in some instances, act as a coordinating halogen atom, particularly in the formation of bridged dimeric or polymeric structures.

The preference for donor atoms generally follows the principles of Hard and Soft Acids and Bases (HSAB) theory. Hard metal ions, such as lanthanides, will preferentially coordinate to harder donor atoms like oxygen or nitrogen, while softer metal ions, like late transition metals, will show a greater affinity for softer donors such as sulfur.

Synthesis and Characterization of Transition Metal and Lanthanide Complexes

The synthesis of transition metal and lanthanide complexes with ligands derived from this compound is typically achieved by reacting the ligand with a suitable metal salt in a 1:1 or 2:1 molar ratio in an appropriate solvent, such as ethanol (B145695) or methanol. The reaction mixture is often refluxed to ensure complete complexation, followed by isolation of the solid complex by filtration.

Characterization of these newly synthesized complexes involves a suite of spectroscopic and analytical techniques. Fourier-transform infrared (FT-IR) spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the C=N stretching of the thiazole ring or the imine group in Schiff base ligands, provide direct evidence of coordination. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is used to elucidate the structure of the ligands and their diamagnetic complexes. Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the complexes. Elemental analysis provides the empirical formula, which is essential for confirming the stoichiometry of the metal-ligand complex.

Structural Characterization of Coordination Complexes (e.g., X-ray Diffraction)

For complexes derived from this compound, X-ray diffraction studies can unequivocally establish the coordination mode of the ligand, identifying which donor atoms are bonded to the metal center. It can also reveal the coordination number and geometry of the metal ion, which can range from tetrahedral and square planar to octahedral and more complex geometries, depending on the metal and the ligand. Furthermore, X-ray crystallography provides insights into the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking. Although specific X-ray diffraction data for complexes of this compound are not widely available in the public domain, studies on analogous benzothiazole complexes have revealed a rich variety of structural motifs.

Electronic and Magnetic Properties of Metal-Benzothiazole Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the metal ion and the ligand field environment. UV-Visible spectroscopy is a key technique used to probe the electronic transitions within these complexes. The spectra typically show intense bands in the UV region corresponding to intra-ligand π-π* and n-π* transitions. In the visible region, weaker d-d transitions can often be observed for transition metal complexes, providing information about the geometry and the ligand field splitting. Charge transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), may also be present.

Magnetic susceptibility measurements are employed to determine the magnetic moment of the complexes, which in turn reveals the number of unpaired electrons on the metal center. This information is crucial for deducing the oxidation state and the spin state of the metal ion, and for confirming the geometry of the complex. For instance, cobalt(II) complexes can be distinguished between tetrahedral and octahedral geometries based on their magnetic moments. Similarly, the paramagnetic or diamagnetic nature of nickel(II) complexes can indicate square planar or octahedral coordination. For lanthanide complexes, the magnetic properties are primarily determined by the number of f-electrons.

Table 1: Representative Electronic and Magnetic Data for Benzothiazole-based Transition Metal Complexes

Metal Ion Geometry Representative λmax (nm) (d-d transitions) Magnetic Moment (μB)
Co(II) Octahedral ~520, ~630 4.8 - 5.2
Ni(II) Octahedral ~400, ~650, ~1000 2.9 - 3.4
Cu(II) Distorted Octahedral ~600-800 (broad) 1.8 - 2.2

Note: This table presents generalized data for benzothiazole-based complexes and may not be specific to derivatives of this compound.

Catalytic Applications of Benzothiazole-Derived Metal Complexes

The development of efficient and selective catalysts is a cornerstone of modern chemistry, and metal complexes based on benzothiazole ligands have emerged as promising candidates in this arena. The versatility of the benzothiazole scaffold allows for the fine-tuning of the electronic and steric properties of the catalyst, which can significantly influence its activity and selectivity.

Palladium complexes incorporating benzothiazole-based ligands have shown notable efficacy in catalyzing cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The benzothiazole ligand can stabilize the palladium center in its various oxidation states throughout the catalytic cycle, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

Furthermore, copper complexes with thiazole-containing porous polymers have been utilized as heterogeneous catalysts for the synthesis of other heterocyclic compounds, such as 2-arylquinolines and 2-arylbenzothiazoles. The porous nature of the support allows for high accessibility of the active sites, while the coordination of the copper to the thiazole moiety is crucial for the catalytic activity. The ability to easily separate and reuse these heterogeneous catalysts is a significant advantage in sustainable chemistry. While specific catalytic applications of complexes derived from this compound are still an emerging area of research, the promising results from related systems suggest a fertile ground for future investigations.

Table 2: Compound Names

Compound Name
This compound
2-amino-4,5-dimethylbenzothiazole
Cobalt(II)
Nickel(II)
Copper(II)
Zinc(II)

Applications of 2 Chloro 4,5 Dimethylbenzo D Thiazole in Advanced Materials Science

Utilization as a Building Block for Functional Polymers and Macromolecular Architectures

The rigid and planar structure of the benzothiazole (B30560) core, combined with the reactive chloro group at the 2-position, renders 2-Chloro-4,5-dimethylbenzo[d]thiazole an attractive monomer for the synthesis of functional polymers. The chloro substituent serves as a convenient leaving group for various polymerization reactions, including polycondensation and cross-coupling reactions. This allows for the incorporation of the benzothiazole moiety into the main chain or as a pendant group in a variety of macromolecular architectures.

The presence of the dimethyl groups on the benzene (B151609) ring can influence the solubility and processing characteristics of the resulting polymers. These alkyl groups can enhance solubility in organic solvents, which is a crucial factor for the fabrication of thin films and other polymeric structures. Furthermore, the steric hindrance introduced by the methyl groups can affect the packing of polymer chains, influencing their morphological and, consequently, their electronic and optical properties.

While specific research on polymers derived exclusively from this compound is still an evolving area, the broader class of benzothiazole-containing polymers has demonstrated significant potential in applications such as organic electronics and high-performance plastics. The inherent thermal stability of the benzothiazole ring system contributes to the development of materials with enhanced durability and resistance to degradation.

Integration into Functional Dyes and Pigments with Tunable Optical Properties

The benzothiazole scaffold is a well-established chromophore, and its derivatives are widely used in the synthesis of functional dyes and pigments. The extended π-conjugated system of the benzothiazole ring is responsible for its ability to absorb and emit light, and the optical properties can be finely tuned by the introduction of various substituents.

In this compound, the chloro and dimethyl groups play a crucial role in modulating its electronic and photophysical characteristics. The chlorine atom, being an electron-withdrawing group, can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths. The electron-donating nature of the methyl groups can also contribute to this tuning effect, often leading to a bathochromic (red) shift in the absorption and fluorescence spectra.

This ability to tailor the optical properties makes this compound a valuable precursor for the creation of dyes with specific colors and fluorescence characteristics. These custom-designed dyes can find applications in a variety of fields, including textile dyeing, printing inks, and as fluorescent probes in biological imaging.

Table 1: Potential Influence of Substituents on the Optical Properties of Benzothiazole Dyes

SubstituentPositionElectronic EffectPotential Impact on Absorption/Emission
Chloro2Electron-withdrawingHypsochromic (blue) shift or modulation of charge transfer
Dimethyl4,5Electron-donatingBathochromic (red) shift

This table presents a generalized prediction of substituent effects based on established principles in dye chemistry.

Development of Optoelectronic Materials and Devices

The unique electronic properties of benzothiazole derivatives have led to their investigation for use in optoelectronic materials and devices, such as organic light-emitting diodes (OLEDs). The benzothiazole core can act as an electron-transporting or emissive material in these devices.

The incorporation of this compound into organic semiconductors can influence their charge carrier mobility and luminescence efficiency. The electron-withdrawing nature of the chloro group can enhance the electron-accepting properties of the molecule, which is beneficial for electron transport materials in OLEDs. Conversely, the electron-donating methyl groups can modulate the energy levels to achieve desired emission colors.

Theoretical studies on benzothiazole derivatives have shown that their geometry, whether planar or non-planar, significantly impacts their performance in optoelectronic devices. nih.gov The substitution pattern on the benzothiazole ring, such as that in this compound, can be strategically designed to control the molecular packing in the solid state, which is crucial for efficient charge transport and light emission in thin-film devices. While direct application of this specific compound in OLEDs is not yet widely reported, the principles governing the structure-property relationships in related benzothiazole derivatives suggest its potential in this area. nih.gov

Role in Biosensor Design and Diagnostic Tool Development (Focus on chemical interaction mechanisms)

Benzothiazole derivatives have shown great promise in the development of biosensors and diagnostic tools due to their ability to interact with biological molecules and their favorable fluorescence properties. The benzothiazole moiety can act as a recognition element or as a signaling unit in a sensor.

The chemical interaction mechanisms underpinning the use of benzothiazole derivatives in biosensing are diverse. These can include:

Coordination Chemistry: The nitrogen and sulfur atoms in the thiazole (B1198619) ring can act as coordination sites for metal ions. This property has been exploited to develop chemosensors for the detection of various metal ions, where the binding event leads to a change in the fluorescence or color of the benzothiazole derivative. nih.govacs.org

Intramolecular Charge Transfer (ICT): Many benzothiazole-based sensors are designed based on the ICT mechanism. In these systems, the benzothiazole acts as an electron donor or acceptor, and the binding of an analyte modulates the ICT process, resulting in a detectable optical response. nih.gov

Nucleophilic Addition: The electrophilic nature of certain positions on the benzothiazole ring system can be utilized for the detection of nucleophilic analytes. For example, sensors have been developed where the nucleophilic addition of cyanide to a vinyl group attached to the benzothiazole disrupts the ICT and leads to a change in fluorescence. nih.gov

While specific biosensors based on this compound have not been extensively documented, the functional groups present on this molecule provide opportunities for such applications. The chloro group could potentially be displaced by nucleophilic biomolecules, leading to a detectable signal. The aromatic core can participate in π-π stacking interactions with biological macromolecules. mdpi.com

Nanomaterial Synthesis and Applications Incorporating Benzothiazole Moieties

The incorporation of benzothiazole moieties into nanomaterials is a rapidly growing area of research, aiming to combine the unique properties of the organic molecule with the advantages of nanoscale materials.

Benzothiazole derivatives can be used in several ways in the context of nanomaterials:

Functionalization of Nanoparticles: this compound can be used to functionalize the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles. The benzothiazole unit can impart specific properties to the nanoparticles, such as fluorescence or the ability to bind to certain analytes.

Formation of Nanoparticles: Benzothiazole-containing polymers can self-assemble to form nanoparticles. For instance, benzothiazole-based conjugated polymer nanoparticles have been developed for applications in drug delivery and photothermal therapy. nih.gov

Catalysis: Benzothiazole derivatives have been used in the synthesis of nanomaterials. For example, vitamin B1, which contains a thiazole ring, has been supported on magnetic nanoparticles to create a catalyst for the synthesis of benzothiazole derivatives. nveo.org

The presence of the chloro and dimethyl groups in this compound can influence the interaction of the molecule with nanoparticle surfaces and affect the self-assembly behavior of resulting nanomaterials. The development of nanomaterials incorporating this specific benzothiazole derivative could lead to new applications in areas such as targeted drug delivery, advanced imaging, and catalysis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-4,5-dimethylbenzo[d]thiazole, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like 6-chlorobenzo[d]thiazol-2-amine with substituted aldehydes or ketones. Key steps include refluxing in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis (e.g., glacial acetic acid) for 4–18 hours, followed by purification via column chromatography or recrystallization (ethanol/water mixtures). Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of amine to aldehyde) and controlled temperature gradients during reflux .
  • Data Reference : reports a 70% yield for a structurally similar thiazole derivative using iodobenzene diacetate as an oxidizing agent in dichloromethane.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 2.3–2.6 ppm), and chloro substituents (absence of proton signals but confirmed via molecular ion peaks in mass spectrometry).
  • 13C NMR : Signals for thiazole carbons (C2: ~165 ppm), aromatic carbons (C4/C5: ~125–140 ppm), and methyl carbons (~20–25 ppm).
  • IR : Stretching vibrations for C–Cl (~550 cm⁻¹), C=S (~1100 cm⁻¹), and aromatic C–H (~3050 cm⁻¹).
    • Validation : provides NMR data for analogous thiazole derivatives, such as compound 100, showing diagnostic peaks for methyl and thiazole moieties .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Ethanol-water mixtures (3:1 v/v) are ideal due to the compound’s moderate polarity. Slow cooling (0.5°C/min) enhances crystal lattice formation. For impurities with similar polarity, gradient elution in hexane/ethyl acetate (7:3) during column chromatography is recommended .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence the solid-state packing of this compound?

  • Methodological Answer : X-ray crystallography reveals that π-π stacking between thiazole and aromatic rings (3.5–3.7 Å distances) stabilizes the crystal lattice. Weak C–H···N hydrogen bonds (2.8–3.0 Å) further enhance packing efficiency. Computational tools like Mercury can model these interactions .
  • Case Study : describes a benzo[d]thiazole derivative with dihedral angles of 5.59° between aromatic rings, attributed to steric hindrance from chloro substituents .

Q. How can contradictory reports on the compound’s biological activity (e.g., anti-inflammatory vs. cytotoxicity) be resolved experimentally?

  • Methodological Answer :

  • Dose-Response Studies : Test across a wide concentration range (nM to mM) to identify therapeutic windows.
  • Cell-Specific Assays : Compare activity in primary vs. cancer cell lines (e.g., HeLa vs. HEK293) using MTT or resazurin assays.
  • Mechanistic Profiling : Use kinase inhibition panels or transcriptomic analysis to identify off-target effects.
    • Reference : highlights thiazole derivatives with divergent activities (e.g., anti-cancer vs. antifungal), emphasizing the need for context-specific assays .

Q. What computational strategies predict the reactivity of this compound in Friedel-Crafts or Vilsmeier-Haack reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrophilic aromatic substitution at the C4/C5 positions. AI-driven tools (e.g., Template_relevance models in ) predict feasible synthetic pathways by analyzing bond dissociation energies and transition states .
  • Case Study : lists Friedel-Crafts reactions for thiazole functionalization, validated by PubChem’s reaction database .

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